molecular formula C12H12BrN3O B5471568 N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5471568
M. Wt: 294.15 g/mol
InChI Key: BMZRBYYXULIJLO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C12H11BrFN3O and is provided as a high-purity solid for research applications . As a member of the pyrazole-3-carboxamide family, this compound is of significant interest in medicinal chemistry and pharmacological research, particularly as a potential building block for the development of novel biologically active molecules . Pyrazole carboxamide derivatives are a well-established pharmacophore in neuroscience, with close structural analogues, such as Rimonabant (SR141716A) and Surinabant (SR147778), being potent and selective cannabinoid receptor type 1 (CB1) antagonists/inverse agonists . These related compounds have been extensively investigated in pre-clinical studies for their effects on addiction, metabolism, and behavioral sensitization, providing a robust research framework for this chemical class . The structure of this compound, featuring a 1-ethyl group and a 4-bromophenyl carboxamide substitution, offers a versatile template for further chemical exploration and structure-activity relationship (SAR) studies. It is intended for use in laboratory research only, strictly for professional and scientific purposes. This product is not for human or veterinary diagnostic or therapeutic use. Researchers can rely on the consistent quality of this compound to support their investigations into new chemical entities and molecular probes.

Properties

IUPAC Name

N-(4-bromophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZRBYYXULIJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate to introduce the carboxamide group. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been investigated for its potential as a pharmacophore in drug development. Research indicates that compounds in the pyrazole class exhibit significant anti-inflammatory , antimicrobial , and anticancer properties. These characteristics make them promising candidates for treating various diseases, including cancer and infections caused by resistant bacteria .

Case Studies

  • Anti-Cancer Activity : A study demonstrated that pyrazole derivatives, including this compound, exhibit cytotoxic effects on cancer cell lines. The mechanism involves the inhibition of specific signaling pathways crucial for cancer cell proliferation .
  • Anti-Bacterial Activity : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. In vitro assays showed that it could significantly inhibit the growth of clinically isolated pathogens like Acinetobacter baumannii and Klebsiella pneumoniae .

Materials Science

Development of Novel Materials
The compound is also being studied for its potential applications in materials science, particularly in creating materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance conductivity or light absorption, making it suitable for applications in organic electronics and photonic devices.

Biological Research

Tool Compound for Biological Studies
In biological research, this compound serves as a tool compound to explore various biological processes. Its interactions with enzymes and receptors are crucial for understanding metabolic pathways and disease mechanisms. For instance, it has been used to study the modulation of inflammatory pathways by targeting specific enzymes involved in these processes .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Representative Examples:

Compound Name Pyrazole Substituent Carboxamide Substituent Key Features Reference
N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 1-ethyl 4-bromophenyl High lipophilicity due to Br -
N-(4-fluorophenyl)-amide furan-2-carboxylic acid (F4) - 4-fluorophenyl Lower clogP vs. Br-substituted analogs
N-(4-bromophenyl)naphthalene-2-carboxamide (6) - 4-bromophenyl (naphthoic acid) Extended aromatic system
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 1-(2,4-dichlorophenyl) 4-chlorophenyl Polychlorinated, CB1 antagonist
N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide 1-methyl, 3-difluoromethyl 4-bromobenzyl Enhanced metabolic stability

Physicochemical Properties

Lipophilicity (logP/clogP):

  • This compound: Bromine increases clogP (~3.5–4.0 estimated) compared to non-halogenated analogs.
  • F5 (N-(4-bromophenyl)-amide furan-2-carboxylic acid) : clogP = 3.2; higher than F4 (4-fluorophenyl, clogP = 2.8) due to Br’s hydrophobicity .
  • T5 (thiophene analog of F5) : clogP = 3.5; thiophene’s aromaticity enhances lipophilicity vs. furan .

Solubility:

  • Bromophenyl derivatives generally exhibit lower aqueous solubility due to high logP.

Antiproliferative Activity:

  • F5 (furan-2-carboxylic acid derivative) : LD50 = 12 µM in A431 cells; Br-substituted analogs show superior activity vs. fluorophenyl (F4, LD50 = 18 µM) .
  • T5 (thiophene analog) : LD50 = 8 µM; thiophene’s electron-rich ring enhances activity vs. furan .
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide : IC50 = 0.139 nM at CB1 receptor; polychlorination improves receptor affinity .

Target Specificity:

  • N-(4-bromobenzyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide : Difluoromethyl group may reduce oxidative metabolism, prolonging half-life .

Conventional Routes:

  • F5 and T5 : Synthesized via amide coupling of furan/thiophene carboxylic acids with 4-bromoaniline; yields ~60–70% .

Biological Activity

N-(4-bromophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered nitrogen-containing heterocycle, and a bromophenyl group that contributes to its pharmacological properties. The presence of the carboxamide functional group enhances its solubility and biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Microtubule Assembly : Studies have shown that it can disrupt microtubule dynamics, which is crucial for cell division and proliferation, making it a candidate for anticancer therapy .
  • Apoptosis Induction : The compound has been reported to enhance caspase-3 activity, leading to programmed cell death in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 .
  • Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties, indicating its usefulness against various pathogens.

Biological Activity Overview

Here is a summary of the biological activities associated with this compound:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; disrupts microtubule assembly .
AntimicrobialDemonstrates potential against various microbial strains.
Anti-inflammatoryExhibits properties that may reduce inflammation through inhibition of COX enzymes .

Anticancer Research

A study focusing on pyrazole derivatives found that compounds similar to this compound showed significant antiproliferative effects against several cancer cell lines. In particular, the compound induced morphological changes and increased caspase activity in MDA-MB-231 cells at concentrations as low as 1.0 μM .

Antimicrobial Studies

Research has indicated that pyrazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against bacteria and fungi, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications.

Q & A

Q. What role does the bromophenyl group play in non-biological applications, such as polymerization initiation?

  • Methodological Answer : The bromophenyl moiety acts as an electron-deficient aryl group in vanadium complexes, enabling methyl methacrylate polymerization at 80°C. Kinetic studies show a 0.5-order dependence on initiator concentration and 1.8-order on monomer, suggesting a radical mechanism .

Q. Key Data from Evidence

ParameterValue/ExampleReference
FLT3 IC₅₀ (FN-1501)0.008 μM (MV4-11 cells)
CDK2 inhibition (AT7519)Low nM range
Crystallographic R-factor≤0.038 (SHELXL refinement)
Acute toxicity (FN-1501 LD₅₀)186 mg/kg (mice)
Synthetic yield (triazenyl route)96% (flash chromatography)

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